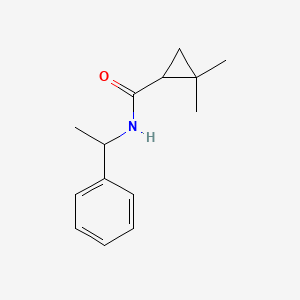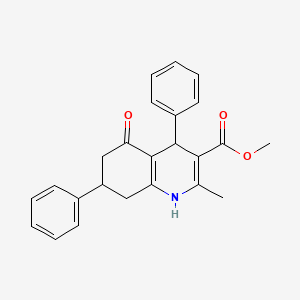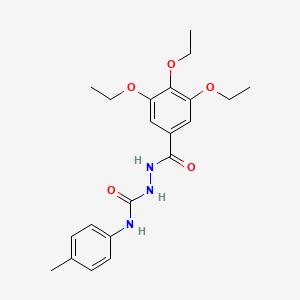![molecular formula C20H30O5 B5101403 diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate](/img/structure/B5101403.png)
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate, also known as DPNM, is a chemical compound that has been widely used in scientific research. It is a member of the malonate ester family and is commonly used as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, one of the limitations of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Another potential direction is in the development of new synthetic routes for the production of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and related compounds. Additionally, further research is needed to fully understand the mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and its potential applications in the field of neuroscience.
Méthodes De Synthèse
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate can be synthesized using a multi-step process that involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-bromo-5-chloropentane to yield diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate.
Applications De Recherche Scientifique
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been extensively utilized in scientific research for various applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)10-8-7-9-13-25-18-12-11-15(3)14-16(18)4/h11-12,14,17H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXFPLQWDCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)


![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)

![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)